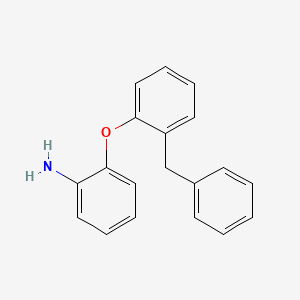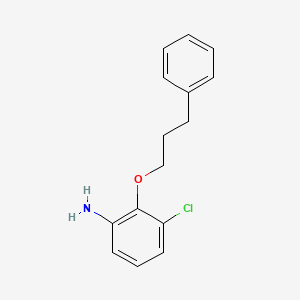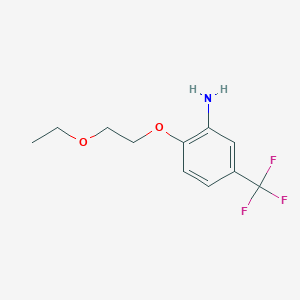
2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline
概要
説明
“4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C16H16F3NO and has a molecular weight of 295.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to a propoxy group (CH2CH2CH2O-) which is further connected to an aniline group (C6H4NH2) that is substituted at the 2-position with a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the sources I found .科学的研究の応用
Synthetic Applications and Chemical Reactions
- New Synthesis Pathways : A study by Gong and Kato (2004) explored the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the reactivity of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines with diethyl malonate, leading to high yields of substituted products. This research provides insights into novel synthetic routes involving trifluoromethylated compounds (Gong & Kato, 2004).
- Directing Group Assisted Catalysis : Wu et al. (2021) demonstrated the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This work opens up possibilities for the synthesis of complex organic structures like quinazoline and fused isoindolinone scaffolds, showcasing the compound's role in facilitating specific catalytic reactions (Wu et al., 2021).
Material Science and Polyimide Synthesis
- Polyimide Synthesis : Myung et al. (2003) synthesized novel polyimides using 2,2‐bis[4(4‐aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide, showcasing the chemical's utility in creating high-performance materials. These polyimides demonstrated excellent solubility, thermal stability, and electrical properties, underscoring the compound's significance in the development of advanced materials (Myung et al., 2003).
Chemical Properties and Analysis
- Spectroscopic and Computational Studies : Arjunan, Rani, and Mohan (2011) conducted a comprehensive spectroscopic and quantum chemical study on 2-(trifluoromethyl)aniline and its isomers, providing deep insights into the compound's vibrational, structural, and electronic properties. This research highlights the compound's utility in fundamental chemical studies and its potential applications in designing new materials and molecules (Arjunan, Rani, & Mohan, 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-8-9-15(14(20)11-13)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYGZKHPKFMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3172368.png)
![(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine](/img/structure/B3172374.png)

![2-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B3172390.png)

![3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172393.png)


![3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B3172422.png)
![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)



![Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172458.png)